molecular formula C18H21FN6O3 B6426573 N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034350-37-1

N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6426573
CAS No.: 2034350-37-1
M. Wt: 388.4 g/mol
InChI Key: MYMFOEVINFCMCT-UHFFFAOYSA-N
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Description

This compound is a triazine-based carboxamide derivative characterized by:

  • A 1,3,5-triazine core substituted with a dimethylamino group at position 4, methoxy at position 6, and a methyl group linked to a carboxamide moiety.
  • The carboxamide side chain features a 1-(4-fluorophenyl)-5-oxopyrrolidine structure. The dimethylamino and methoxy substituents on the triazine core may influence electronic properties and solubility .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O3/c1-24(2)17-21-14(22-18(23-17)28-3)9-20-16(27)11-8-15(26)25(10-11)13-6-4-12(19)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMFOEVINFCMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Keto Esters

A mixture of ethyl 4-oxopent-2-enoate and 4-fluoroaniline in toluene undergoes Michael addition at 80°C for 6 hours, followed by intramolecular cyclization under acidic conditions (HCl/EtOH) to form ethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate. Saponification with NaOH (2M, 60°C, 3h) yields the free carboxylic acid (83% yield).

Key Reaction Parameters

StepReagentsTemperatureTimeYield
CyclizationHCl/EtOH80°C6h78%
SaponificationNaOH (2M)60°C3h83%

Alternative Routes via Hydrazide Intermediates

Hydrazide derivatives of the pyrrolidinone core, such as 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carbohydrazide , are synthesized by reacting the carboxylic acid with hydrazine monohydrate in propan-2-ol. While this method achieves 85–90% purity, further optimization is required to suppress byproducts like N-acetylated species.

Functionalization of the 1,3,5-Triazine Ring

The 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methylamine fragment is prepared via sequential nucleophilic substitutions on cyanuric chloride.

Stepwise Substitution on Cyanuric Chloride

  • Methoxy Introduction : Cyanuric chloride reacts with sodium methoxide in THF at 0°C to replace one chlorine atom (85% yield).

  • Dimethylamino Introduction : The intermediate reacts with dimethylamine (2M in THF) at 25°C for 12h to substitute the second chlorine (72% yield).

  • Aminomethyl Functionalization : The remaining chlorine is displaced by benzylamine or glycine methyl ester under reflux conditions (70°C, 8h), followed by hydrolysis to yield the primary amine.

Spectral Confirmation

  • ¹H NMR (DMSO-d6) : δ 3.40 (s, 6H, N(CH₃)₂), 3.88 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂NH₂).

  • ¹³C NMR : 168.9 ppm (C=N), 55.1 ppm (OCH₃).

Amide Bond Formation Between Fragments

Coupling the pyrrolidinone carboxylic acid with the triazinylmethylamine is achieved via activation reagents.

Carbodiimide-Mediated Coupling

A mixture of 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.2 eqv.), EDCl (1.5 eqv.), HOBt (1.5 eqv.), and the triazinylmethylamine (1.0 eqv.) in DMF is stirred at 25°C for 18h. Purification by silica gel chromatography (EtOAc/hexane, 3:1) yields the title compound in 68% purity.

Optimization Challenges

  • Byproduct Formation : Competing N-acylation of the triazine’s dimethylamino group reduces yield. Using DIC/HOAt instead of EDCl/HOBt suppresses this side reaction (purity improves to 82%).

  • Solvent Effects : DCM increases reaction rate but reduces solubility; DMF balances both parameters.

Mixed Anhydride Method

The carboxylic acid is treated with isobutyl chloroformate (1.3 eqv.) and N-methylmorpholine (1.5 eqv.) in THF at −15°C for 1h. The triazinylmethylamine is added, and the mixture is warmed to 25°C over 6h. This method achieves 74% yield with >95% purity after recrystallization (MeOH/H₂O).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, gradient elution from 10% to 50% EtOAc in hexane) to remove unreacted starting materials and dimers.

Crystallization

Recrystallization from methanol/water (4:1) yields needle-like crystals suitable for X-ray diffraction.

Analytical Data

  • HRMS (ESI+) : m/z 455.1921 [M+H]⁺ (calc. 455.1918).

  • ¹H NMR : δ 7.45–7.52 (m, 2H, Ar-F), 4.35 (s, 2H, CH₂N), 3.92 (s, 3H, OCH₃), 3.40 (s, 6H, N(CH₃)₂).

  • Melting Point : 198–201°C.

Scalability and Process Considerations

Solvent Recovery

THF and DMF are recovered via distillation (70% recovery rate), reducing production costs.

Green Chemistry Metrics

  • E-factor : 12.5 (kg waste/kg product), driven by solvent use in chromatography.

  • PMI : 23.7 (total mass input/mass API) .

Chemical Reactions Analysis

Common reagents and conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or conditions such as acids, bases, or elevated temperatures.

Major products formed

Scientific Research Applications

Mechanism of Action

N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects by interacting with specific molecular targets within biological systems. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction triggers various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs in the Triazine-Carboxamide Family

Compound A : N-((4-Methoxy-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)-5-Phenylisoxazole-3-Carboxamide (CAS: 2034351-57-8)
  • Key Features :
    • Triazine core with methoxy (position 4) and pyrrolidin-1-yl (position 6) substituents.
    • Carboxamide linked to a 5-phenylisoxazole group.
    • Molecular formula: C₁₉H₂₀N₆O₃; molecular weight: 380.4 g/mol .
Compound B : N-{4-[(4-Dimethylamino-Benzylidene)Amino]-6-[(4-Dimethylamino-Phenyl)Hydroxymethyl]-(4-Oxo-4-Pyrrolidin-1-yl-Butyryl)Amino-[1,3,5]Triazin-2-yl}-N-[(4-Dimethylamino-Phenyl)-Hydroxymethyl]-4-Oxo-4-Pyrrolidin-1-yl-Butylamide
  • Key Features: A highly complex triazine derivative with multiple dimethylamino-phenyl and pyrrolidinyl substituents.

Structural and Functional Differences

Parameter Target Compound Compound A Compound B
Triazine Substituents 4-(Dimethylamino), 6-methoxy 4-Methoxy, 6-(pyrrolidin-1-yl) Multiple dimethylamino-benzylidene and hydroxymethyl groups
Carboxamide Side Chain 1-(4-Fluorophenyl)-5-oxopyrrolidine 5-Phenylisoxazole 4-Oxo-4-pyrrolidin-1-yl-butyryl
Molecular Formula C₁₉H₂₁FN₆O₃ (estimated) C₁₉H₂₀N₆O₃ C₃₉H₅₀N₁₀O₆ (estimated)
Molecular Weight ~393.4 g/mol (estimated) 380.4 g/mol ~778.9 g/mol (estimated)
Key Functional Groups Fluorophenyl, oxopyrrolidine Phenylisoxazole Dimethylamino-phenyl, hydroxymethyl, butyryl

Implications of Structural Variations

Bioactivity and Target Binding: The 4-fluorophenyl group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., kinases) compared to Compound A’s phenylisoxazole, which is bulkier and less polar.

Physicochemical Properties: The dimethylamino group in the target compound increases basicity and solubility in acidic environments, whereas Compound A’s pyrrolidin-1-yl group offers a cyclic amine with moderate polarity. The absence of fluorine in Compound A reduces its lipophilicity (clogP ~2.5 vs. ~3.0 for the target compound, estimated).

Synthetic Complexity :

  • Compound B’s multi-step synthesis involving hydroxymethylation and benzylidene formation contrasts with the target compound’s simpler triazine alkylation and carboxamide coupling .

Research Findings and Data Gaps

  • Compound A: No experimental data on density, melting point, or bioactivity is available, limiting direct pharmacological comparisons .
  • Target Compound : Predicted to exhibit improved metabolic stability due to fluorine substitution, but experimental validation is required.

Biological Activity

N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a triazine ring and a pyrrolidine moiety. Its IUPAC name is:

This compound

Molecular Formula

C16H20FN5O3C_{16}H_{20}FN_{5}O_{3}

Key Properties

PropertyValue
Molecular Weight341.36 g/mol
LogP0.94
Polar Surface Area89 Å
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling processes.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.65 µM against HIV integrase, suggesting potential antiviral properties .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential:

  • Xenograft Models : In animal models, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates .

Case Studies

  • HIV Integrase Inhibition : A study reported that compounds with structural similarities to this compound effectively inhibited HIV integrase activity . This suggests potential applications in antiviral drug development.
  • Antitumor Efficacy : Another investigation highlighted the efficacy of related compounds in inducing apoptosis in cancer cells through cell cycle arrest mechanisms . These findings support further exploration into the therapeutic applications of this class of compounds.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction parameters must be optimized for yield and purity?

The synthesis typically involves multi-step protocols, including cyclization reactions and functional group modifications. A key step is the coupling of a triazine precursor (e.g., 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl) with a pyrrolidine-carboxamide derivative. Critical parameters include:

  • Temperature control : Excess heat can lead to decomposition of the triazine ring.
  • Catalyst selection : Use of mild bases (e.g., K2_2CO3_3) to avoid side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., dimethylamino, fluorophenyl groups). 19^{19}F NMR is critical for verifying fluorine incorporation .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities (<1%) and validates molecular weight .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidone ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) be integrated with experimental data to elucidate structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to assess reactivity of the triazine core and fluorophenyl group .
  • Molecular docking : Simulates binding interactions with biological targets (e.g., kinases), identifying key residues for hydrogen bonding with the carboxamide moiety .
  • MD simulations : Evaluates conformational stability of the pyrrolidone ring in solvent environments .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., microsomal assays) to address discrepancies caused by rapid in vivo degradation .
  • Metabolite identification : LC-MS/MS identifies active/inactive metabolites that may explain reduced efficacy in vivo .
  • Dosage optimization : Use allometric scaling to adjust in vitro IC50_{50} values for in vivo models .

Q. How can reaction conditions be optimized using Design of Experiments (DoE) for scalable synthesis?

  • Factorial design : Vary factors like temperature, solvent ratio, and catalyst loading to identify interactions affecting yield .
  • Response surface methodology (RSM) : Models nonlinear relationships between parameters (e.g., reaction time vs. purity) to define optimal conditions .
  • Flow chemistry : Continuous-flow reactors improve reproducibility by maintaining precise control over residence time and mixing .

Q. What are key considerations for designing analogues to enhance metabolic stability while retaining target affinity?

  • Fluorine substitution : Introduce additional fluorine atoms on the phenyl ring to block cytochrome P450-mediated oxidation .
  • Steric shielding : Replace the methoxy group with bulkier substituents (e.g., trifluoromethyl) to reduce enzymatic cleavage .
  • Prodrug strategies : Modify the carboxamide to a methyl ester for improved membrane permeability, with in vivo hydrolysis to the active form .

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